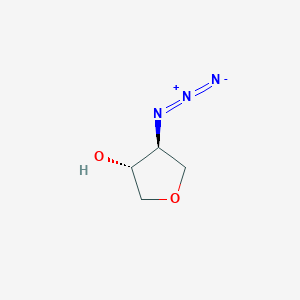![molecular formula C10H10F3NO2S B8118368 4-[1-(Trifluoromethyl)cyclopropyl]benzenesulfonamide](/img/structure/B8118368.png)
4-[1-(Trifluoromethyl)cyclopropyl]benzenesulfonamide
Overview
Description
4-[1-(Trifluoromethyl)cyclopropyl]benzenesulfonamide is a useful research compound. Its molecular formula is C10H10F3NO2S and its molecular weight is 265.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Neurological Research : N-(4-phenylthiazol-2-yl)benzenesulfonamides, a related class of compounds, have been identified as high-affinity inhibitors of kynurenine 3-hydroxylase. This suggests their potential utility in investigating the kynurenine pathway post-neuronal injury (Röver et al., 1997).
Cancer Research : Derivatives like 3,4,5-trimethoxy and 4-hydroxy benzenesulfonamides have shown potential as cytotoxic agents and inhibitors of human carbonic anhydrase I and II, which could be significant in anti-tumor studies (Gul et al., 2016).
Obesity Therapy : Novel benzenesulfonamides have been effective in inhibiting human mitochondrial carbonic anhydrase isozymes VA and VB. This opens up avenues for anti-obesity therapies by reducing lipogenesis through a new mechanism of action (Poulsen et al., 2008).
Antimetastatic Drugs : Ureido-substituted benzenesulfonamides have been found to inhibit carbonic anhydrase IX and demonstrate antimetastatic activity in a breast cancer model, making them promising candidates for novel antimetastatic drugs (Pacchiano et al., 2011).
Anticancer Studies : Compounds with ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have shown potent inhibition of tumor-associated human carbonic anhydrase IX, indicating their potential in anticancer studies (Lolak et al., 2019).
Radioprotection and Anticancer Properties : Compounds synthesized from 4-(5,5-dimethyl-3-oxo-cyclohex-1-enylamino)benzenesulfonamide have displayed potential anticancer and radioprotective properties (Ghorab et al., 2008).
Hormonal Therapies : Derivatives like N-(4-phenoxyphenyl)benzenesulfonamide have been explored as nonsteroidal progesterone receptor antagonists, potentially useful in treating diseases such as uterine leiomyoma, endometriosis, breast cancer, and psychiatric disorders (Yamada et al., 2016).
Chemical Synthesis : Polymer-supported benzenesulfonamides serve as key intermediates in various chemical transformations, offering diverse privileged scaffolds in solid-phase synthesis (Fülöpová & Soural, 2015).
properties
IUPAC Name |
4-[1-(trifluoromethyl)cyclopropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c11-10(12,13)9(5-6-9)7-1-3-8(4-2-7)17(14,15)16/h1-4H,5-6H2,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHPMRKGXYJNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



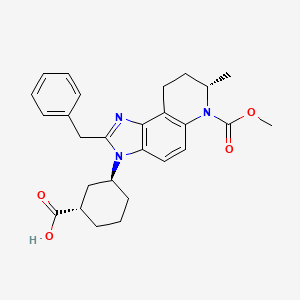
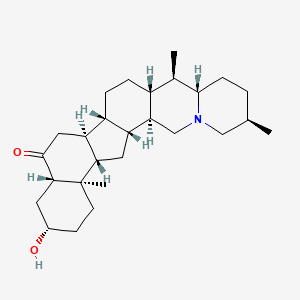
![(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B8118315.png)
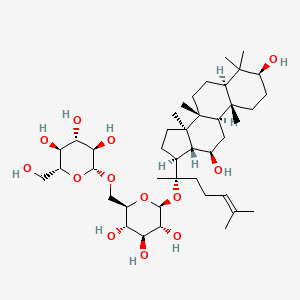
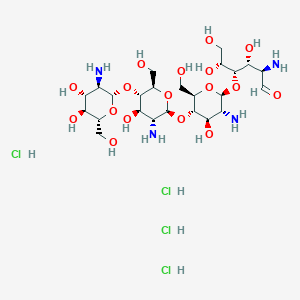
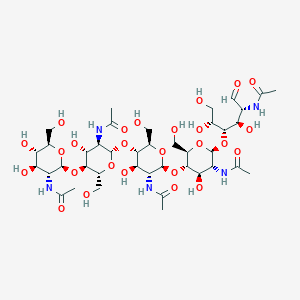
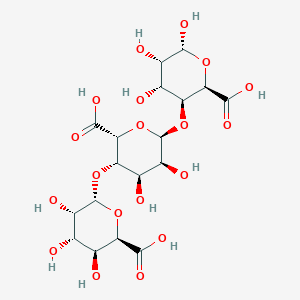
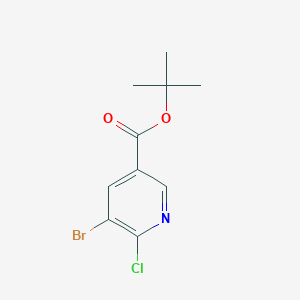
![4-[1-(Trifluoromethyl)-cyclopropyl]benzenesulfonyl chloride](/img/structure/B8118362.png)
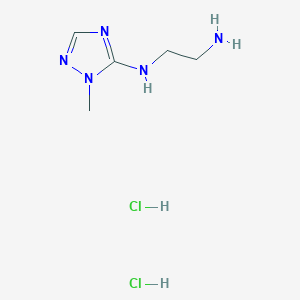
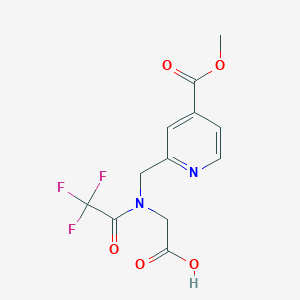
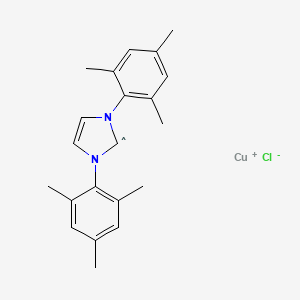
![(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2R)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8118386.png)
